molecular formula C25H32N2O7 B3951460 1-(2,5-dimethoxybenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate

1-(2,5-dimethoxybenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate

Cat. No. B3951460
M. Wt: 472.5 g/mol
InChI Key: AXFDSSATUFPBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethoxybenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate, also known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine and benzylamine classes. This compound was first synthesized by Ralf Heim and his team in 2003 as a part of the NBOMe series. Since then, it has gained popularity among the research community for its potent hallucinogenic effects.

Mechanism of Action

1-(2,5-dimethoxybenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate is a potent agonist of the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of psychedelics. It also exhibits affinity for other serotonin receptors, including 5-HT2B and 5-HT2C, as well as adrenergic and dopaminergic receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other psychedelics, including altered perception, thought, and mood. It has been shown to increase cortical excitability, enhance sensory processing, and induce changes in brain connectivity patterns.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2,5-dimethoxybenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate for lab experiments is its high potency and selectivity for the 5-HT2A receptor, which allows for precise modulation of neural activity. However, its use is limited by its potential toxicity and the lack of long-term safety data.

Future Directions

Future research on 1-(2,5-dimethoxybenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate should focus on elucidating its mechanisms of action at the molecular and cellular levels, as well as its potential therapeutic applications in the treatment of psychiatric disorders. Additionally, studies should be conducted to assess its long-term safety and potential for abuse.

Scientific Research Applications

1-(2,5-dimethoxybenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate has been extensively studied in vitro and in vivo for its potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and addiction. It has also been used as a tool to study the neurobiological mechanisms underlying altered states of consciousness.

properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3.C2H2O4/c1-17(18-7-5-4-6-8-18)24-23(26)19-11-13-25(14-12-19)16-20-15-21(27-2)9-10-22(20)28-3;3-1(4)2(5)6/h4-10,15,17,19H,11-14,16H2,1-3H3,(H,24,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFDSSATUFPBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)CC3=C(C=CC(=C3)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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